molecular formula C17H12F3N3O B4392927 4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

Numéro de catalogue B4392927
Poids moléculaire: 331.29 g/mol
Clé InChI: KDGAANSFHPBMOJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide, commonly known as PF-06463922, is a small molecule inhibitor that has been extensively researched due to its potential as a therapeutic agent. This compound has been found to have potent inhibitory activity against a variety of kinases, making it a promising candidate for the treatment of various diseases. In

Mécanisme D'action

PF-06463922 acts as a selective inhibitor of kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, thereby blocking the downstream signaling pathway. This inhibition of kinases has been found to have a significant impact on the growth and proliferation of cancer cells, as well as the immune response in autoimmune disorders.
Biochemical and Physiological Effects
PF-06463922 has been found to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in autoimmune disorders, and improve insulin sensitivity in type 2 diabetes. Additionally, PF-06463922 has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of PF-06463922 is its potent inhibitory activity against various kinases, making it a promising candidate for the treatment of various diseases. Additionally, its favorable pharmacokinetic profile makes it suitable for oral administration, which is a significant advantage in clinical settings. However, one of the limitations of PF-06463922 is its specificity for kinases, which may limit its efficacy against diseases that are not kinase-dependent.

Orientations Futures

There are several future directions for the research and development of PF-06463922. One of the main areas of focus is the identification of new disease indications for which PF-06463922 may be effective. Additionally, there is a need for further studies to optimize the dosing and administration of PF-06463922 to maximize its therapeutic potential. Finally, there is a need for the development of more potent and selective inhibitors of kinases, which may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Conclusion
PF-06463922 is a promising therapeutic agent that has been extensively studied for its potential in the treatment of various diseases. Its potent inhibitory activity against various kinases, favorable pharmacokinetic profile, and promising preclinical data make it a promising candidate for further development. However, further research is needed to optimize its dosing and administration and to identify new disease indications for which it may be effective.

Applications De Recherche Scientifique

PF-06463922 has been extensively studied for its potential as a therapeutic agent. It has been found to have potent inhibitory activity against various kinases, including MAP4K4, IRAK4, and TBK1. These kinases are involved in several signaling pathways that play a crucial role in the development and progression of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Propriétés

IUPAC Name

4-pyrazol-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O/c18-17(19,20)13-3-1-4-14(11-13)22-16(24)12-5-7-15(8-6-12)23-10-2-9-21-23/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGAANSFHPBMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.